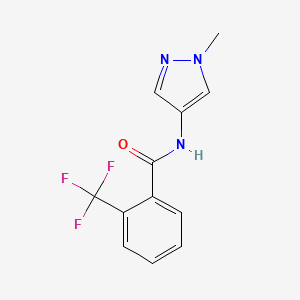

N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

Description

N-(1-Methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 2-position of the benzene ring and a 1-methyl-1H-pyrazol-4-yl substituent as the amide nitrogen substituent. This compound has been synthesized as an intermediate or final product in medicinal chemistry studies, particularly in the development of kinase inhibitors and anticancer agents . Its structural uniqueness lies in the combination of the electron-withdrawing trifluoromethyl group and the heteroaromatic pyrazole moiety, which may enhance binding affinity to biological targets such as quinazoline-based kinase domains .

Properties

IUPAC Name |

N-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O/c1-18-7-8(6-16-18)17-11(19)9-4-2-3-5-10(9)12(13,14)15/h2-7H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOQMJVPFXCEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction could produce reduced benzamide derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing pyrazole moieties, including N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, exhibit promising anticancer properties. Specifically, these compounds have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, selective inhibitors targeting DDR1 (Discoidin Domain Receptor 1) have shown efficacy in suppressing tumorigenicity and metastasis in non-small cell lung cancer (NSCLC) models .

Mechanism of Action

The mechanism by which this compound operates involves the inhibition of key signaling pathways that promote cancer cell survival and proliferation. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit migration and invasion, suggesting its potential as a therapeutic agent .

Structure-Activity Relationship Studies

Chemical Modifications

The structure of this compound allows for various chemical modifications that can enhance its biological activity. Research has focused on altering substituents on the pyrazole ring to improve selectivity and potency against specific targets, such as DDR1 .

Data Table: Structure-Activity Relationships

| Compound Name | IC50 (nM) | Target | Selectivity Ratio |

|---|---|---|---|

| This compound | 23.8 | DDR1 | 14-fold over DDR2 |

| Compound 8v | 357.1 | DDR1 | - |

| Compound 8c | 50 | DDR2 | - |

Case Studies

Case Study 1: Inhibition of Non-Small Cell Lung Cancer

In a study investigating novel DDR1 inhibitors, this compound was shown to significantly reduce cell migration and invasion in NSCLC cell lines. The compound demonstrated a dose-dependent response, highlighting its potential as a therapeutic candidate for lung cancer treatment .

Case Study 2: Selective Kinase Inhibition

Another study focused on optimizing the selectivity of pyrazole-based compounds against various kinases. The results indicated that modifications to the trifluoromethyl group could enhance binding affinity to DDR1 while reducing off-target effects on other kinases such as Bcr-Abl and c-Kit .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key differences in substituents, molecular weights, and biological activity data are summarized in Table 1.

Table 1. Structural and Functional Comparison of N-(1-Methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide and Analogues

Key Observations

Substituent Effects on Bioactivity: The addition of a quinazolin-6-yl group in Compound 35 significantly enhances anticancer activity compared to the parent benzamide, likely due to improved interactions with kinase ATP-binding pockets .

Synthetic Efficiency :

- The target compound is synthesized in moderate yields (65%–73%), whereas Compound 137 achieves a higher yield (96%) due to optimized deprotection steps under mild acidic conditions .

Pharmacokinetic Modifications :

- The cyclohexylethoxy group in the patented derivative () improves metabolic stability by shielding the benzamide core from oxidative degradation, a common issue with trifluoromethylated aromatics .

Electronic and Steric Effects :

- The trifluoromethyl group in all analogues enhances lipophilicity and resistance to enzymatic hydrolysis. However, bulky substituents (e.g., quinazolin-6-yl in Compound 35 ) may limit blood-brain barrier penetration compared to smaller variants like the parent compound .

Detailed Research Findings

Anticancer Activity

- Compound 35 exhibits potent activity (IC₅₀ < 100 nM) against EGFR-mutated cancer cell lines, attributed to the synergistic effects of the quinazoline and pyrazole moieties .

- The parent benzamide shows weaker activity, suggesting that extended aromatic systems (e.g., quinazoline) are critical for high-affinity kinase binding .

Spectroscopic Characterization

- HRMS and NMR data confirm the identity of all analogues. For example, the parent compound’s ¹H NMR in DMSO-d₆ shows characteristic pyrazole proton signals at δ 9.50 ppm, while the trifluoromethyl group is observed at δ 7.4–7.6 ppm in aromatic regions .

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C11H9F3N2O

- Molecular Weight : 256.19 g/mol

The structure features a pyrazole ring, which is known for its diverse biological activities, and a trifluoromethyl group, which enhances lipophilicity and biological potency.

Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit promising anticancer properties. In studies involving various cancer cell lines, this compound demonstrated notable cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

These results indicate that the compound may interfere with critical cellular processes, leading to cell death in cancerous cells.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Studies and Research Findings

-

Study on Pyrazole Derivatives :

A study published in MDPI reported that pyrazole derivatives, including this compound, exhibited significant inhibition against several cancer cell lines with varying degrees of potency. The study highlighted the importance of structural modifications in enhancing biological activity . -

Mechanistic Insights :

Another research article provided insights into the mechanism by which the compound induces apoptosis in cancer cells. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased rates of programmed cell death . -

Comparative Analysis :

A comparative analysis of similar compounds showed that those with trifluoromethyl substitutions generally exhibited enhanced biological activities compared to their non-trifluoromethyl counterparts. This suggests that the trifluoromethyl group plays a critical role in modulating biological responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.